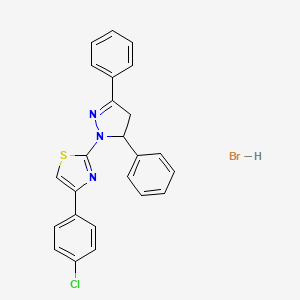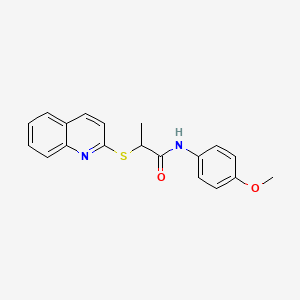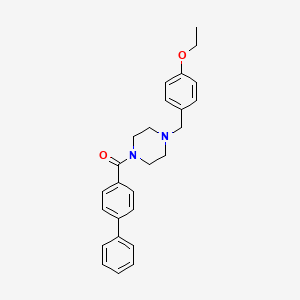![molecular formula C20H18BrNO4 B5126155 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5126155.png)
4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2001 by researchers at Bayer Pharmaceuticals and has since been studied extensively for its anti-inflammatory and anti-cancer properties.
Mécanisme D'action
4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 works by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By inhibiting the IKK complex, 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 prevents the activation of NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the proteasome, a complex responsible for the degradation of proteins, and to induce autophagy, a process by which cells degrade and recycle their own components.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 is its specificity for the IKK complex and NF-κB pathway, which allows for targeted inhibition of these pathways without affecting other cellular processes. However, one limitation of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for the study of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082. One area of research could focus on the development of more soluble analogs of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 that would be easier to work with in experimental settings. Another area of research could focus on the development of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 and to identify other cellular pathways that may be affected by its use.
Méthodes De Synthèse
The synthesis of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 involves a multi-step process that begins with the reaction of 5-bromo-2,4-diethoxybenzaldehyde with malononitrile to form the corresponding cyanoacetate. This intermediate is then subjected to a Knoevenagel condensation with 4-fluorobenzaldehyde to produce the desired product. The final step involves the hydrolysis of the ethyl ester groups to yield 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 in its free acid form.
Applications De Recherche Scientifique
4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the immune response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, making it a promising therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis, colitis, and asthma.
In addition to its anti-inflammatory properties, 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 has also been studied for its anti-cancer properties. It has been shown to induce apoptosis in a variety of cancer cell lines and inhibit the growth of tumors in animal models. This is thought to be due to its ability to inhibit the NF-κB pathway, which is often dysregulated in cancer cells.
Propriétés
IUPAC Name |
4-[(E)-2-(5-bromo-2,4-diethoxyphenyl)-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-25-18-11-19(26-4-2)17(21)10-15(18)9-16(12-22)13-5-7-14(8-6-13)20(23)24/h5-11H,3-4H2,1-2H3,(H,23,24)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLWQOUIMQQKNI-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(5-bromo-2,4-diethoxyphenyl)-1-cyanoethenyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)
![2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5126077.png)

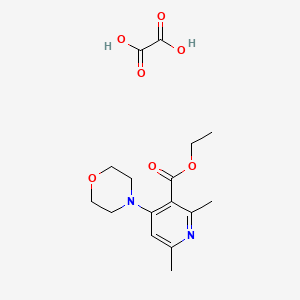
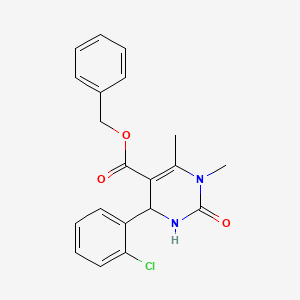
![N~3~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B5126119.png)
![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)
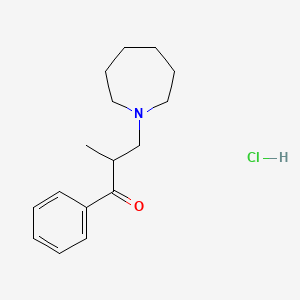
![1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5126138.png)
![N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B5126149.png)
